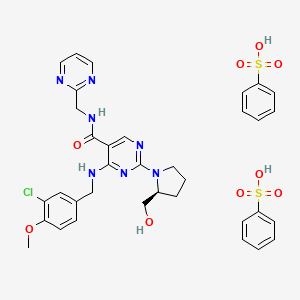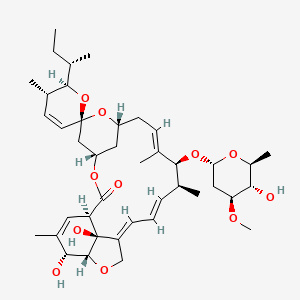
Brensocatib
Übersicht
Beschreibung
Brensocatib is an investigational, oral, reversible inhibitor of dipeptidyl peptidase-1 (DPP1). It is primarily being developed for the treatment of non-cystic fibrosis bronchiectasis, a chronic and progressive inflammatory disease characterized by irreversible bronchial dilatation . This compound works by inhibiting the activation of neutrophil serine proteases, which are enzymes involved in inflammatory processes .
Wissenschaftliche Forschungsanwendungen
Brensocatib hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch Hemmung der Dipeptidylpeptidase-1 (DPP1), eines Enzyms, das für die Aktivierung von neutrophilen Serinproteasen wie Neutrophilen-Elastase, Proteinase 3 und Cathepsin G verantwortlich ist . Durch die Hemmung von DPP1 reduziert this compound die Aktivität dieser Proteasen, wodurch Entzündungen und Lungenschäden bei Patienten mit Bronchiektasen verringert werden . Die molekularen Ziele von this compound umfassen die neutrophilen Serinproteasen, die eine Schlüsselrolle bei der Entzündungsreaktion spielen .
Wirkmechanismus
Target of Action
Brensocatib is a novel, oral, selective, reversible inhibitor of dipeptidyl peptidase 1 (DPP1) . DPP1 is an enzyme that activates several neutrophil serine proteases (NSPs), including neutrophil elastase (NE) , proteinase 3 (PR3) , and cathepsin G (CatG) . These NSPs play a crucial role in pathogen destruction and inflammatory mediation .
Mode of Action
This compound interacts with its target, DPP1, by inhibiting its activity. This inhibition prevents the activation of NSPs in the bone marrow during the early stage of neutrophil maturation . Dysregulated activation of NSPs can result in excess secretion of active NSPs, causing damaging inflammation and contributing to neutrophil-mediated inflammatory and autoimmune diseases .
Biochemical Pathways
The inhibition of DPP1 by this compound affects the biochemical pathway involving the activation of NSPs. By blocking DPP1, this compound prevents the activation of NSPs, including NE, PR3, and CatG, which are associated with pathogen destruction and inflammatory mediation . This inhibition attenuates the damaging effects of chronic inflammation by reducing the downstream activation of NSPs .
Pharmacokinetics
This compound exhibits dose-dependent pharmacokinetic (PK) exposure responses, regardless of the species and strain . It shows rapid absorption and a moderate elimination rate . Mice and rats dosed once daily had equivalent NSP activity reduction compared to twice-a-day dosing when the once-daily dose was 1.5-times the twice-daily dose .
Result of Action
The administration of this compound results in a reduction in the activity of all major NSPs in a dose-dependent manner . This compound produces the greatest reduction in the sputum activity of CatG, followed by NE and then PR3 . This broad anti-inflammatory effect of this compound underlies its clinical efficacy observed in patients with non-cystic fibrosis bronchiectasis .
Action Environment
Furthermore, the timing of prophylactic or therapeutic administration may also influence the drug’s efficacy .
Vorbereitungsmethoden
The synthesis of Brensocatib involves several steps, starting with the preparation of stock solutions for the standard curve and quantitative control spiking solutions . The synthetic routes and reaction conditions for this compound are proprietary and not widely disclosed in public literature. it is known that the compound is prepared through a series of chemical reactions that ensure its purity and efficacy .
Analyse Chemischer Reaktionen
Brensocatib unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation und Reduktion: Diese Reaktionen sind entscheidend für die Modifizierung der funktionellen Gruppen der Verbindung, um ihre Stabilität und Wirksamkeit zu verbessern.
Substitutionsreaktionen: Diese Reaktionen beinhalten den Austausch einer funktionellen Gruppe durch eine andere, um die pharmakologischen Eigenschaften der Verbindung zu verbessern.
Häufige Reagenzien und Bedingungen: Die Synthese von this compound beinhaltet typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren sowie spezifischer Temperatur- und Druckbedingungen, um die gewünschten chemischen Umwandlungen zu erzielen.
Hauptprodukte: Das Hauptprodukt dieser Reaktionen ist this compound selbst, das anschließend gereinigt und für den klinischen Einsatz formuliert wird.
Vergleich Mit ähnlichen Verbindungen
Brensocatib ist einzigartig in seiner selektiven Hemmung der Dipeptidylpeptidase-1, was es von anderen Verbindungen abhebt, die auf neutrophile Serinproteasen abzielen . Zu ähnlichen Verbindungen gehören:
Neutrophile Elastase-Inhibitoren: Diese Verbindungen zielen speziell auf die Neutrophile-Elastase ab, hemmen aber möglicherweise nicht andere Serinproteasen wie this compound.
Proteinase-3-Inhibitoren: Diese Inhibitoren zielen auf Proteinase 3 ab, können aber die Breitbandaktivität von this compound fehlen.
Cathepsin-G-Inhibitoren: Diese Verbindungen hemmen Cathepsin G, können aber andere neutrophile Serinproteasen nicht beeinflussen.
Eigenschaften
IUPAC Name |
(2S)-N-[(1S)-1-cyano-2-[4-(3-methyl-2-oxo-1,3-benzoxazol-5-yl)phenyl]ethyl]-1,4-oxazepane-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4/c1-27-19-12-17(7-8-20(19)31-23(27)29)16-5-3-15(4-6-16)11-18(13-24)26-22(28)21-14-25-9-2-10-30-21/h3-8,12,18,21,25H,2,9-11,14H2,1H3,(H,26,28)/t18-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEXFXNFMSAAELR-RXVVDRJESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C3=CC=C(C=C3)CC(C#N)NC(=O)C4CNCCCO4)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=CC(=C2)C3=CC=C(C=C3)C[C@@H](C#N)NC(=O)[C@@H]4CNCCCO4)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1802148-05-5 | |
| Record name | Brensocatib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1802148055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Brensocatib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15638 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (2S)-N-[(1S)-1-cyano-2-[4-(3-methyl-2-oxo-1,3-benzoxazol-5-yl)phenyl]ethyl]-1,4-oxazepane-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BRENSOCATIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25CG88L0BB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![sodium;ethylcarbamoyl-[3-[4-[(5-formyl-4-methoxy-2-phenylimidazol-1-yl)methyl]phenyl]-5-(2-methylpropyl)thiophen-2-yl]sulfonylazanide](/img/structure/B605699.png)



![3-methylbutyl 2-[[2-[[6-amino-2-[[2-[1-[2-(3-methylbutoxy)naphthalen-1-yl]naphthalen-2-yl]oxyacetyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoate;dihydrochloride](/img/structure/B605707.png)
![2-[(3S)-3-methylmorpholin-4-yl]-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B605708.png)

![4-[[3-[3-(1,1-difluoroethyl)-6-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl]phenyl]-difluoromethyl]-2H-phthalazin-1-one](/img/structure/B605713.png)
![trans-4-[[[6-[1-(Cyclopropylmethyl)-1,2-dihydro-2-oxo-4-pyridinyl]-2-benzothiazolyl]amino]methyl]cyclohexanecarboxylic acid](/img/structure/B605714.png)

![2-[[N-[2-[3-ethylsulfonyl-4-(4-methylpiperazin-1-yl)anilino]-5-fluoropyrimidin-4-yl]-5-(hydroxymethyl)-2-methylanilino]methyl]benzonitrile](/img/structure/B605720.png)
